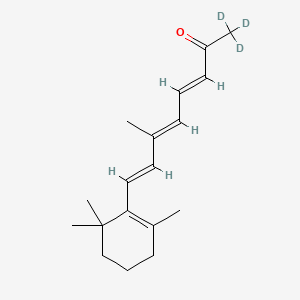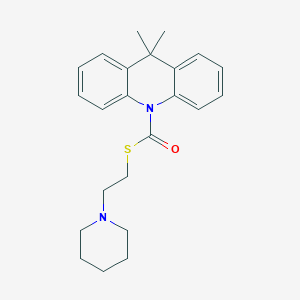
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester is a Drug / Therapeutic Agent.
Scientific Research Applications
Chemiluminescence and Photophysics
Chemiluminescent Properties : The chemiluminescent (CL) properties of similar acridinium compounds have been investigated, focusing on their reactivity in various solvents and the influence of substituents on their reaction kinetics. The study highlights the potential of these compounds for use in CL systems with applications in analytical chemistry (Krzymiński et al., 2010).
Photophysical Studies : Research on compounds like 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) sheds light on their photophysical properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other photonics applications (Marian, 2016).
Synthesis and Structural Analysis
Synthetic Methodologies : Several studies have been conducted on the synthesis of acridinium compounds and their derivatives, providing insights into effective methodologies for producing these compounds, which are useful in various scientific research fields (Kobayashi et al., 2013).
Structural Characterization : Investigations into the structural aspects of similar acridine/acridinium derivatives, including crystal structure and Hirshfeld surface analysis, are critical for understanding their chemical behavior and potential applications in materials science and molecular engineering (Wera et al., 2016).
Biomedical Research Applications
Neuroprotection Studies : Research on related compounds, such as dimethyl-carbamic acid esters with piperidinyl structures, has been conducted in the context of neuroprotection and treatment strategies for Alzheimer's disease, demonstrating the potential biomedical applications of these compounds (Lecanu et al., 2010).
Substrate Studies for Enzymes : Studies on N-methylpiperidine esters as acetylcholinesterase substrates reveal their reactivity in biological systems, highlighting their potential use in neurobiological research and drug development (Kilbourn et al., 1998).
properties
CAS RN |
38025-48-8 |
|---|---|
Product Name |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Molecular Formula |
C23H28N2OS |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
InChI Key |
MUEIFLNWIQFGIU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




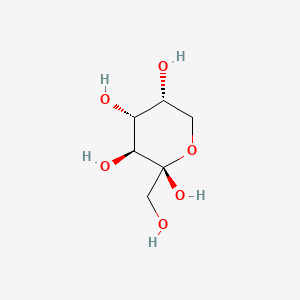
![[6-(Dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium](/img/structure/B1663817.png)
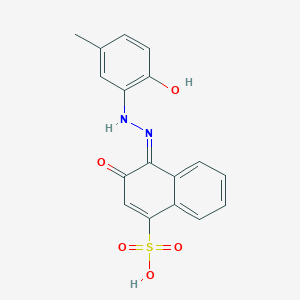
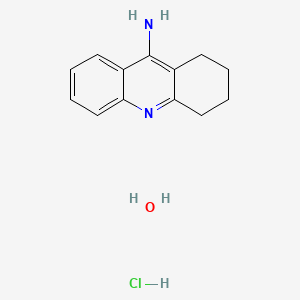
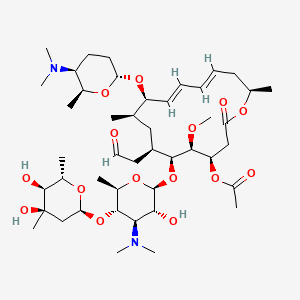
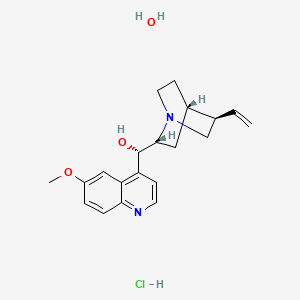
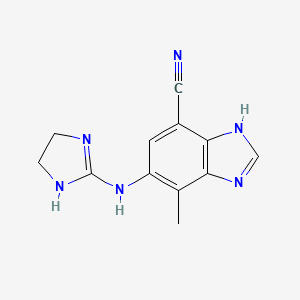
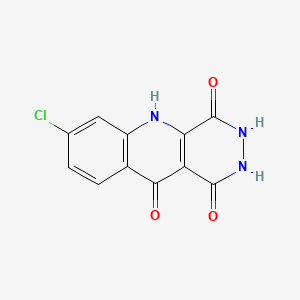
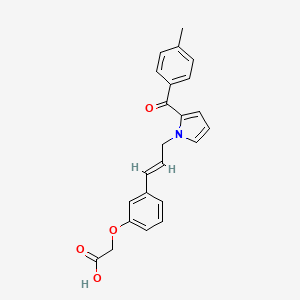
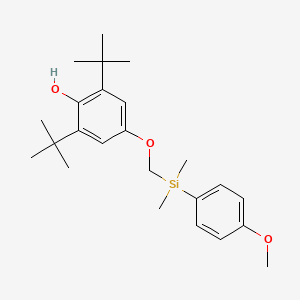
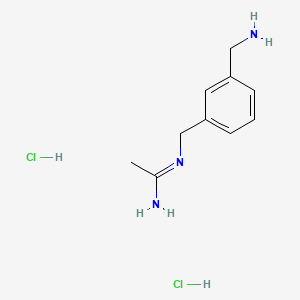
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)
